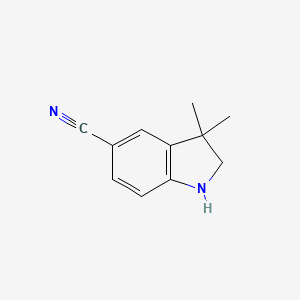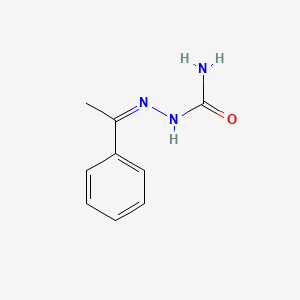![molecular formula C10H6N2O B11913159 [1,2]Oxazolo[3,4-C]quinoline CAS No. 232-94-0](/img/structure/B11913159.png)
[1,2]Oxazolo[3,4-C]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[3,4-c]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes an isoxazole ring and a quinoline ring. The unique structural features of isoxazolo[3,4-c]quinoline contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazolo[3,4-c]quinoline can be synthesized through various synthetic routes. One common method involves the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (TBN) as the radical initiator and source of N–O. This method forms new C–N, C–C, and C–O bonds via sequence nitration and annulation in a one-pot process .
Industrial Production Methods: While specific industrial production methods for isoxazolo[3,4-c]quinoline are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of metal-free conditions and broad substrate scope further enhances its feasibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[3,4-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen and oxygen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline and isoxazole derivatives, each with distinct biological and chemical properties.
Scientific Research Applications
Isoxazolo[3,4-c]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound’s unique structural features make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoxazolo[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, as a TDP2 inhibitor, it selectively inhibits the enzyme’s activity, leading to the accumulation of DNA damage in cancer cells . This inhibition disrupts the DNA repair process, making cancer cells more susceptible to chemotherapeutic agents.
Comparison with Similar Compounds
Isoxazole: A five-membered heterocycle with one oxygen and one nitrogen atom.
Quinoline: A nitrogenous base with a fused benzene and pyridine ring.
Pyrazoloquinoline: A compound with a fused pyrazole and quinoline ring.
Uniqueness: Isoxazolo[3,4-c]quinoline stands out due to its fused isoxazole and quinoline rings, which confer unique biological activities and chemical properties. Its ability to inhibit TDP2 selectively at sub-micromolar concentrations highlights its potential as a therapeutic agent .
Properties
CAS No. |
232-94-0 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2]oxazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H |
InChI Key |
PPWRLAMDBATQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CON=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



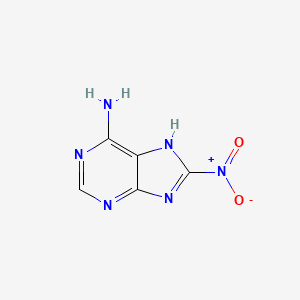



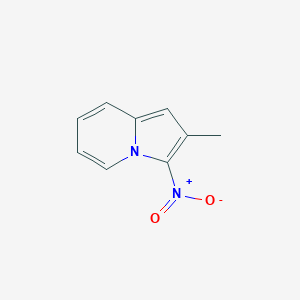

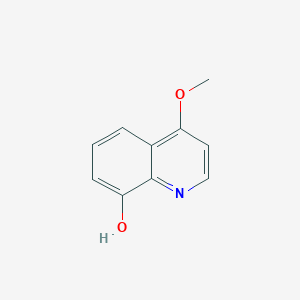

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)


